Cas no 61297-64-1 (2(1H)-Quinolinone, 1-[(4-chlorophenyl)methyl]-4-methyl-)

1-[(4-Chlorophenyl)methyl]-4-methyl-2(1H)-quinolinone is a substituted quinolinone derivative characterized by its unique structural features, including a 4-chlorobenzyl group at the N1 position and a methyl group at the C4 position. This compound is of interest in medicinal and synthetic chemistry due to its potential as a scaffold for biologically active molecules. Its rigid quinolinone core provides stability, while the chlorophenyl and methyl substituents enhance lipophilicity and modulate electronic properties, making it suitable for applications in drug discovery and material science. The compound's well-defined structure allows for precise modifications, facilitating research in heterocyclic chemistry and targeted molecular design.
2(1H)-Quinolinone, 1-[(4-chlorophenyl)methyl]-4-methyl- structure
61297-64-1 structure
Product Name:2(1H)-Quinolinone, 1-[(4-chlorophenyl)methyl]-4-methyl-
CAS No:61297-64-1
MF:C17H14ClNO
MW:283.752163410187
CID:485359
PubChem ID:1211499
Update Time:2025-10-18

2(1H)-Quinolinone, 1-[(4-chlorophenyl)methyl]-4-methyl- Chemical and Physical Properties

Names and Identifiers

    • 2(1H)-Quinolinone, 1-[(4-chlorophenyl)methyl]-4-methyl-
    • 1-[(4-chlorophenyl)methyl]-4-methylquinolin-2-one
    • SCHEMBL5444674
    • Oprea1_663912
    • AKOS003059379
    • 1-[(4-chlorophenyl)methyl]-4-methyl-1,2-dihydroquinolin-2-one
    • 61297-64-1
    • DTXSID90361016
    • FT-0747507
    • 6N-350S
    • 1-(4-chlorobenzyl)-1,2-dihydro-4-methyl-2-oxoquinoline
    • QIVIXANYIBCPBL-UHFFFAOYSA-N
    • 1-(4-chlorobenzyl)-4-methylquinolin-2(1h)-one
    • Inchi: 1S/C17H14ClNO/c1-12-10-17(20)19(16-5-3-2-4-15(12)16)11-13-6-8-14(18)9-7-13/h2-10H,11H2,1H3
    • InChI Key: QIVIXANYIBCPBL-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)CN1C(C=C(C)C2C=CC=CC1=2)=O

Computed Properties

  • Exact Mass: 283.07652
  • Monoisotopic Mass: 283.0763918g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 398
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 20.3Ų

Experimental Properties

  • PSA: 20.31

2(1H)-Quinolinone, 1-[(4-chlorophenyl)methyl]-4-methyl- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Key Organics Ltd
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SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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Additional information on 2(1H)-Quinolinone, 1-[(4-chlorophenyl)methyl]-4-methyl-

2(1H)-Quinolinone, 1-[(4-chlorophenyl)methyl]-4-methyl-

The compound 2(1H)-Quinolinone, 1-[(4-chlorophenyl)methyl]-4-methyl- (CAS No: 61297-64-1) is a structurally complex organic molecule belonging to the quinolinone class of heterocyclic compounds. Quinolinones are widely studied in the field of organic chemistry and pharmacology due to their diverse biological activities and potential applications in drug design. This specific compound has garnered attention in recent years due to its unique chemical properties and promising bioactivity profiles.

Structural Features and Properties: The molecule features a quinolinone core, which consists of a benzene ring fused with a pyridone ring. The substituents on the quinolinone ring include a 4-chlorophenylmethyl group at position 1 and a methyl group at position 4. These substituents significantly influence the compound's physical and chemical properties, such as solubility, stability, and reactivity. Recent studies have highlighted the importance of these substituents in modulating the compound's interaction with biological targets.

Synthesis and Characterization: The synthesis of 2(1H)-Quinolinone, 1-[(4-chlorophenyl)methyl]-4-methyl- involves multi-step organic reactions, often utilizing advanced methodologies such as Suzuki coupling or Stille coupling for constructing the heterocyclic framework. Modern analytical techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography have been employed to characterize this compound, ensuring its purity and structural integrity. Recent advancements in green chemistry have also led to more environmentally friendly synthesis routes for this compound.

Biological Activity: One of the most compelling aspects of this compound is its diverse biological activity. Studies have demonstrated its potential as an antitumor agent, where it exhibits selective cytotoxicity against various cancer cell lines. Additionally, it has shown promise as an antiviral agent, particularly against enveloped viruses, due to its ability to disrupt viral entry mechanisms. Recent research has also explored its antibacterial activity, with particular focus on its efficacy against multidrug-resistant bacterial strains.

Mechanistic Insights: The molecular mechanisms underlying the bioactivity of 2(1H)-Quinolinone, 1-[(4-chlorophenyl)methyl]-4-methyl- are being actively investigated. Computational studies using molecular docking and dynamics simulations have provided insights into how this compound interacts with key biological targets such as kinases, proteases, and viral envelope proteins. These studies have revealed that the quinolinone core plays a critical role in stabilizing these interactions, while the substituents modulate specificity and potency.

Applications in Drug Discovery: Given its unique properties, this compound has emerged as a valuable lead molecule in drug discovery programs. Researchers are exploring its potential as a scaffold for developing novel therapeutic agents targeting cancer, infectious diseases, and other debilitating conditions. Collaborative efforts between academic institutions and pharmaceutical companies have further accelerated the translational potential of this compound.

Future Directions: The continued exploration of 2(1H)-Quinolinone, 1-[(4-chlorophenyl)methyl]-4-methyl- is expected to yield further insights into its therapeutic potential. Ongoing studies aim to optimize its pharmacokinetic properties, enhance its bioavailability, and reduce potential toxicity. Additionally, efforts are underway to explore its application in combination therapies and as a component of nanotherapeutic systems.

In conclusion, 2(1H)-Quinolinone, 1-[(4-chlorophenyl)methyl]-4-methyl- (CAS No: 61297-64-1) stands out as a significant molecule in contemporary organic chemistry and pharmacology. Its structural versatility, coupled with promising biological activity profiles, positions it as a key player in future drug development endeavors.

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